2-Pentyl-4-propyl-1,3-oxathiane

Organoleptic profiling Structure–odor relationship Flavor & fragrance ingredient selection

2-Pentyl-4-propyl-1,3-oxathiane (CAS 59323-81-8) is a cyclic organosulfur compound belonging to the 1,3-oxathiane family, characterized by a six-membered saturated heterocycle containing one sulfur and one oxygen atom. It is commercially supplied as a mixture of diastereoisomers, typically 85–86% cis- and 10–13% trans-2-pentyl-4-propyl-1,3-oxathiane, with a minimum assay of 95% sum of isomers.

Molecular Formula C12H24OS
Molecular Weight 216.39 g/mol
CAS No. 59323-81-8
Cat. No. B14145897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentyl-4-propyl-1,3-oxathiane
CAS59323-81-8
Molecular FormulaC12H24OS
Molecular Weight216.39 g/mol
Structural Identifiers
SMILESCCCCCC1OCCC(S1)CCC
InChIInChI=1S/C12H24OS/c1-3-5-6-8-12-13-10-9-11(14-12)7-4-2/h11-12H,3-10H2,1-2H3
InChIKeyPBRQZDFWTQLQRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble or insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Pentyl-4-propyl-1,3-oxathiane (CAS 59323-81-8): Procurement-Grade Overview for Flavor & Fragrance Formulators


2-Pentyl-4-propyl-1,3-oxathiane (CAS 59323-81-8) is a cyclic organosulfur compound belonging to the 1,3-oxathiane family, characterized by a six-membered saturated heterocycle containing one sulfur and one oxygen atom [1]. It is commercially supplied as a mixture of diastereoisomers, typically 85–86% cis- and 10–13% trans-2-pentyl-4-propyl-1,3-oxathiane, with a minimum assay of 95% sum of isomers [2]. Listed under FEMA No. 4499, JECFA No. 1943, and EU FL No. 16.114, this compound is regulated as a flavoring agent in the US and EU, though its JECFA safety evaluation remains incomplete as of the 2010 (Session 73) review, with additional data required [3][4]. Its characteristic organoleptic profile combines fruity, onion-type notes with a distinctive violet leaves connotation that distinguishes it from structurally related 1,3-oxathianes [5].

Characteristic violet leaves note for green-floral and violet accords Differentiates from cassis/grapefruit and alliaceous oxathiane analogs
Regulatory listing: FEMA GRAS, EU FL 16.114 JECFA evaluation pending; food-use requires internal safety due diligence
Diastereoisomeric mixture (cis-rich) with defined composition Typical supplier spec: 85–86% cis, 10–13% trans

Why Generic 1,3-Oxathiane Substitution Fails: Structural Determinants of 2-Pentyl-4-propyl-1,3-oxathiane Performance


Within the 1,3-oxathiane family, seemingly minor variations in alkyl chain length and substitution position produce qualitatively distinct organoleptic profiles that cannot be compensated by simple dosage adjustment [1]. The 2-pentyl-4-propyl substitution pattern confers a unique violet leaves connotation absent in both the shorter-chain 2-methyl-4-propyl-1,3-oxathiane (which carries an alliaceous/transpiration note) and the branched isomer 2-(3-methylbutyl)-4-propyl-1,3-oxathiane (cassis/grapefruit, no violet leaves) [2]. Physicochemical properties—notably a calculated logP (o/w) of 4.44 versus approximately 2.3 for the 2-methyl analog and a vapor pressure approximately 57-fold lower—dictate fundamentally different release kinetics and substantivity in finished formulations . These divergences mean that directly interchanging 1,3-oxathiane analogs without reformulation will alter both the qualitative character and the temporal evolution of flavor or fragrance, compromising product identity and consumer acceptance.

Target Compound
2-Pentyl-4-propyl-1,3-oxathiane
Violet leaves, fruity-onion odor
High lipophilicity (logP ~4.4)
Low volatility, extended substantivity
Closest Analogs
2-Methyl-4-propyl / 2-(3-methylbutyl) oxathianes
Methyl analog: alliaceous/transpiration note, no violet leaves — may alter targeted floral character
Branched analog: cassis/grapefruit, missing violet leaf nuance — may not reproduce violet-type accord
LogP and vapor pressure differences shift release kinetics and substantivity; direct substitution may require reformulation

Quantitative Differentiation Evidence for 2-Pentyl-4-propyl-1,3-oxathiane Against Closest Analogs


Odor Character Divergence: Violet Leaves Connotation vs. Cassis/Grapefruit and Alliaceous Notes in Head-to-Head Sensory Comparison

A direct organoleptic comparison documented in US Patent 8,053,466 B2 demonstrates that 2-pentyl-4-propyl-1,3-oxathiane possesses a characteristic violet leaves connotation [1]. When evaluated against the branched structural isomer 2-(3-methylbutyl)-4-propyl-1,3-oxathiane, the target compound's violet leaves note is absent in the isomer, which instead exhibits fruity, cassis/grapefruit-type notes with a clean sulfury character. When compared with 2-methyl-4-propyl-1,3-oxathiane, the target compound also lacks the alliaceous/onion/transpiration connotation that characterizes the methyl analog [1]. This constitutes a qualitative odor-type differentiation, not merely an intensity difference.

Odor Character
Head-to-head
Target Violet leaves, fruity-onion
2-(3-methylbutyl) analog Cassis/grapefruit, no violet leaves
2-methyl analog Alliaceous/transpiration
Reported sensory fit for violet-type accords; analog substitution likely misses desired violet leaf nuance
Qualitative patent data; intensity not quantified
Organoleptic profiling Structure–odor relationship Flavor & fragrance ingredient selection

LogP Lipophilicity: 1.9-Unit Difference vs. 2-Methyl-4-propyl-1,3-oxathiane Governs Formulation Partitioning and Substantivity

The octanol/water partition coefficient (logP) of 2-pentyl-4-propyl-1,3-oxathiane is experimentally reported as 4.44 . This is approximately 1.9 log units higher than that of the closest commercial analog, 2-methyl-4-propyl-1,3-oxathiane (logP = 2.31, also experimentally determined) . The 1.9 log unit difference corresponds to roughly an 80-fold higher equilibrium concentration in the organic phase relative to the aqueous phase for the target compound compared with the methyl analog, indicating substantially greater lipophilicity.

logP (o/w)
Data to verify
4.44 vs 2.31
Supports higher oil-phase partitioning and substantivity in formulations
Supplier-reported; independent validation recommended
Lipophilicity Partition coefficient Formulation design Fragrance substantivity

Vapor Pressure: ~57-Fold Lower Volatility vs. 2-Methyl-4-propyl-1,3-oxathiane Dictates Differential Headspace Release Profile

2-Pentyl-4-propyl-1,3-oxathiane exhibits a vapor pressure of 0.002140 mm/Hg at 25.00 °C . The closest commercial analog, 2-methyl-4-propyl-1,3-oxathiane, has a reported vapor pressure of 0.123 mm/Hg at 25.00 °C . This represents an approximately 57-fold lower vapor pressure for the target compound, reflecting its higher molecular weight (216.38 vs. 160.28 g/mol) and extended pentyl side chain.

Vapor Pressure
Data to verify
0.00214 vs 0.123 mm Hg
Supports longer-lasting headspace release and extended substantivity
Supplier-reported; may vary with temperature
Volatility Vapor pressure Release kinetics Headspace performance

JECFA Safety Evaluation Status: Incomplete Assessment Requires Due Diligence for Food-Use Procurement

The JECFA evaluation of 2-pentyl-4-propyl-1,3-oxathiane (JECFA No. 1943), conducted in 2010 at the 73rd meeting, concluded with the notation: 'Additional data are required' and an ADI (Acceptable Daily Intake) that was not completed [1][2]. In contrast, the structurally related analog 2-methyl-4-propyl-1,3-oxathiane (FEMA 3578, JECFA No. 1852) has undergone a RIFM (Research Institute for Fragrance Materials) safety assessment with published toxicological review [3]. While the target compound is listed as FEMA GRAS No. 4499 and is included in the EU Union List of flavoring substances (FL No. 16.114), its toxicological dataset remains less comprehensive than that of the methyl analog.

JECFA Status
Context-dependent
Evaluation incomplete; ADI not established
Food-use procurement requires internal safety due diligence; acceptance may vary by jurisdiction
JECFA 73rd meeting: additional data required; no RIFM assessment available
Regulatory compliance Food safety JECFA evaluation Flavoring agent approval

Organoleptic Distinction from Unsaturated Analog: Fruity Onion vs. Strong Garlic Profile Directs Application Scope

The saturated 2-pentyl-4-propyl-1,3-oxathiane is characterized by a fruity, onion-type odor profile . Its unsaturated analog, 2-pentenyl-4-propyl-1,3-oxathiane (CAS 1094004-39-3), in which the pentyl side chain contains a double bond, exhibits a sharply different organoleptic character described as 'strong garlic' at 0.10% in propylene glycol . This distinction is consistent with structure–odor relationships established for 1,3-oxathianes, where saturation and chain length of the 2-substituent critically modulate the sulfurous vs. fruity character balance [1].

Odor vs. Unsaturated
Cross-study comparable
Saturated (target) Fruity onion
Unsaturated analog Strong garlic (0.10% in PG)
Reported odor type supports savory-fruity fusion profiles; unsaturated analog provides distinct garlic character
Odor evaluated at 0.10% in propylene glycol
Organoleptic profiling Flavor type differentiation Application suitability

High-Confidence Application Scenarios for 2-Pentyl-4-propyl-1,3-oxathiane Based on Quantitative Differentiation Evidence


Violet-Leaf and Green-Floral Fine Fragrance Accords Requiring Specific Olfactory Nuance

Based on the direct head-to-head organoleptic evidence that 2-pentyl-4-propyl-1,3-oxathiane uniquely provides a violet leaves connotation within the 1,3-oxathiane family [1], this compound should be prioritized when formulating violet-leaf, green-floral, or cucumber-type fine fragrance accords. Unlike 2-(3-methylbutyl)-4-propyl-1,3-oxathiane (cassis/grapefruit) or 2-methyl-4-propyl-1,3-oxathiane (alliaceous/tropical fruit), only the pentyl-substituted compound delivers the desired violet leaves character. Its low vapor pressure (0.00214 mm/Hg) further supports use as a middle-to-base note component providing extended substantivity on fabric and skin .

Long-Lasting Savory–Fruity Flavor Formulations for Processed Foods and Seasonings

The fruity-onion odor profile of 2-pentyl-4-propyl-1,3-oxathiane [2], combined with its higher logP (4.44) , makes it particularly well-suited for oil-based savory flavor formulations, bouillons, snack seasonings, and processed meat flavors where a mild onion character with fruity undertones is desired and where prolonged flavor release during shelf life is required. The compound's low water solubility and high lipophilicity favor partitioning into fatty food matrices, providing a more gradual flavor release profile compared with the more volatile methyl analog. Users should note the incomplete JECFA safety evaluation and verify acceptability within their target regulatory jurisdiction before use in food [3].

Functional Fragrance Applications Requiring High Substantivity and Controlled Release

The approximately 57-fold lower vapor pressure relative to 2-methyl-4-propyl-1,3-oxathiane , together with the 1.9-unit higher logP , positions 2-pentyl-4-propyl-1,3-oxathiane as a candidate for functional fragrance applications where long-lasting performance is critical—including fabric softeners, laundry care products, and air fresheners. Its higher molecular weight (216.38 g/mol) and extended alkyl chain retard evaporation, delivering sustained background odor over extended periods. The fruity-onion profile with violet leaves nuance provides differentiation from the tropical-fruit character of Oxane (2-methyl-4-propyl-1,3-oxathiane) in these applications.

Analytical Reference Standard for 1,3-Oxathiane Structure–Odor Relationship Studies

The documented position-specific sensory properties of 1,3-oxathianes, where substituent position and stereochemistry profoundly impact odor thresholds and qualities [4], make 2-pentyl-4-propyl-1,3-oxathiane a valuable reference compound for systematic structure–odor relationship investigations. Its characterized cis/trans isomeric composition (85–86% cis, 10–13% trans) [5], known odor descriptors, and established physicochemical parameters (boiling point 298–300 °C, refractive index 1.475–1.481, specific gravity 0.936–0.942) [6] provide a well-defined reference point for academic and industrial sensory research programs studying the impact of 2-alkyl chain elongation on oxathiane sensory properties.

Application
Selection Property
Validation Focus
Violet-leaf fragrance accords
Reported violet leaves connotation
Organoleptic evaluation in target formula
Savory-fruity flavor profiles
High logP, low volatility for prolonged release
Flavor release in fat-based matrix; JECFA status review
Long-lasting functional fragrances
Low vapor pressure and high substantivity
Substantivity and release kinetics in laundry/care base
SAR reference compound
Characterized isomeric composition and physicochemical parameters
Chiral/achiral method suitability; structure-odor correlation
Quote Request

Request a Quote for 2-Pentyl-4-propyl-1,3-oxathiane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.